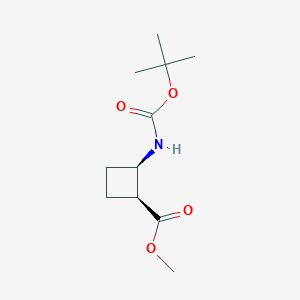
methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate
Übersicht
Beschreibung
Methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylate ester group. Due to its unique structural attributes, it finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The Boc-protected amino group is introduced using tert-butoxycarbonyl chloride under basic conditions, followed by esterification to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production using flow microreactors. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its Boc-protected amino group is particularly useful in peptide synthesis and other bioconjugation reactions.
Biology: The compound is used in biological studies to investigate protein interactions and enzyme activities. Its Boc-protected amino group allows for selective modification of proteins and peptides.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a building block for the development of new drugs, particularly those targeting specific biological pathways.
Industry: The compound finds applications in the pharmaceutical and agrochemical industries, where it is used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
Wirkmechanismus
The mechanism by which methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate exerts its effects depends on its specific application. In peptide synthesis, the Boc-protected amino group is selectively deprotected under acidic conditions, allowing for the formation of peptide bonds. The compound's reactivity is influenced by its molecular structure, which dictates its interactions with other molecules and biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl (1S,2R)-2-(benzyloxycarbonylamino)cyclobutanecarboxylate: Similar in structure but uses a benzyl carbamate (Cbz) group instead of Boc.
Methyl (1S,2R)-2-(trifluoroacetyl)amino)cyclobutanecarboxylate: Features a trifluoroacetyl group instead of Boc.
Methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclohexanecarboxylate: Similar Boc-protected amino group but with a cyclohexane ring instead of cyclobutane.
Uniqueness: Methyl (1S,2R)-2-(tert-butoxycarbonylamino)cyclobutanecarboxylate stands out due to its cyclobutane ring, which imparts unique steric and electronic properties compared to its cyclohexane analogs. The Boc group provides stability and ease of deprotection, making it a valuable intermediate in various synthetic applications.
Eigenschaften
IUPAC Name |
methyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCOLFTZORXKKQ-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134012 | |
| Record name | rel-Methyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951173-23-2 | |
| Record name | rel-Methyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951173-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Methyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


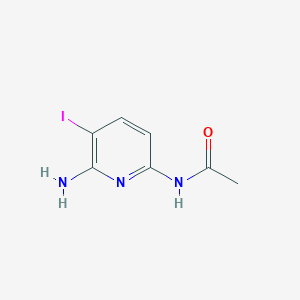
![tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B3394142.png)
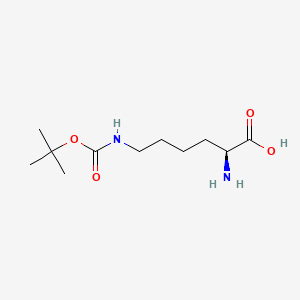
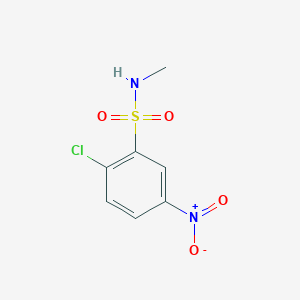
![(S)-7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B3394164.png)
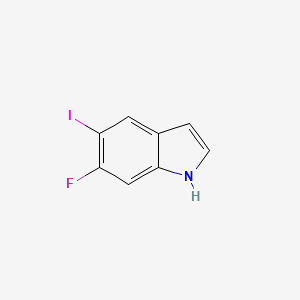
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B3394195.png)
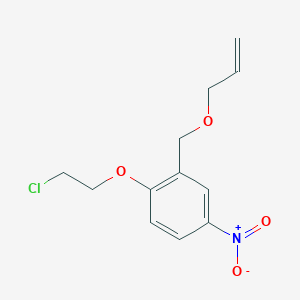
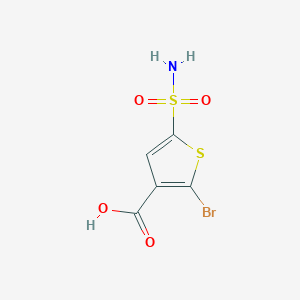
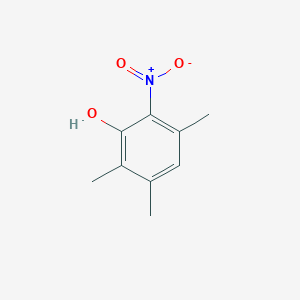
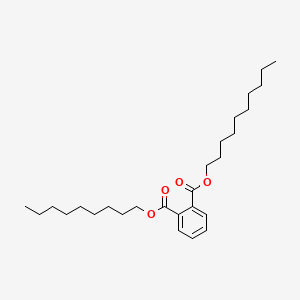
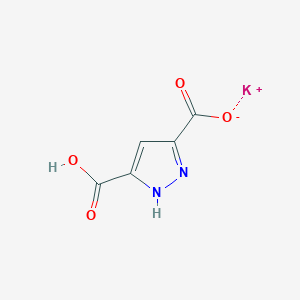
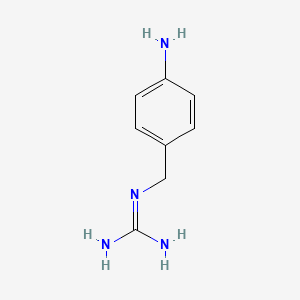
![3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Thymidine](/img/structure/B3394239.png)
